3-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Description
3-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a Schiff base derivative containing a 1,2,4-triazole core functionalized with a thiol (-SH) group and substituted aryl rings. Its structure features:
- A 1,2,4-triazole ring with a mercapto group at position 5, enhancing its ability to form metal complexes.
- An iminomethylphenol moiety at position 4, contributing to π-conjugation and chelation properties.
- A 3-isopropoxyphenyl substituent at position 3, introducing steric bulk and modulating electronic effects.
This compound is synthesized via condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with substituted aldehydes, a method analogous to those described for related triazole-Schiff bases . Its structural versatility allows applications in coordination chemistry and medicinal research, particularly as an antimicrobial or anticancer agent.
Properties
CAS No. |
577983-64-3 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-12(2)24-16-8-4-6-14(10-16)17-20-21-18(25)22(17)19-11-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
CMRLOQNQKMVVSB-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Biological Activity
3-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, with the CAS number 577983-64-3, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.4 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For example, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : Triazole derivatives may influence oxidative stress pathways, leading to increased apoptosis in cancer cells.
- Antimicrobial Action : The thiol group in the structure is known to interact with bacterial proteins, potentially disrupting their function.
Case Studies
- Study on Triazole Derivatives : A study focusing on various triazole derivatives found that modifications in the chemical structure significantly affected their cytotoxicity against different cancer cell lines. This emphasizes the importance of structure-activity relationships (SAR) in drug design.
- Antimicrobial Screening : A screening study evaluated several triazole-based compounds against MRSA and found promising results, indicating that modifications similar to those in 3-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol could enhance antibacterial efficacy.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring and aromatic systems, affecting properties such as solubility, thermal stability, and reactivity.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) lower LogP values, enhancing hydrophilicity. The 2-fluorophenyl analog (LogP=2.9) is more polar than the 3-isopropoxyphenyl derivative (LogP=3.8) due to reduced lipophilicity of fluorine .
- Thermal Stability : The fluorophenyl analog shows a sharp melting point (207–209°C) with decomposition above 223°C, suggesting stability under physiological conditions .
Computational Insights
- HOMO-LUMO Gaps: Derivatives with electron-withdrawing substituents (e.g., -CF3, -NO2) exhibit smaller energy gaps (ΔE=3.2–3.5 eV), indicating higher reactivity .
- Toxicity Prediction : Machine learning models (GUSAR, ProTox 3.0) classify most triazole-Schiff bases as low-toxicity (Class IV), aligning with experimental LD50 data (>2000 mg/kg) .
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